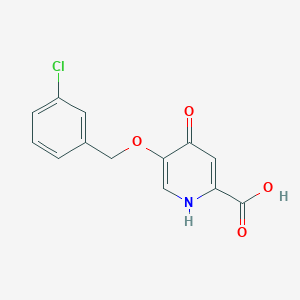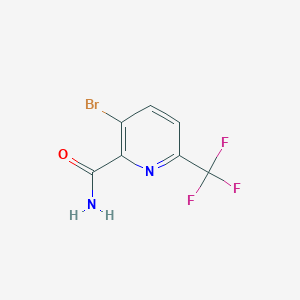
3-Bromo-6-(trifluoromethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(trifluoromethyl)picolinamide: is an organic compound with the molecular formula C7H4BrF3N2O It is a derivative of picolinamide, featuring a bromine atom at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)picolinamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced at the 6-position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under conditions like copper catalysis or photoredox catalysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Major Products:
Substitution Reactions: Formation of 3-azido-6-(trifluoromethyl)picolinamide or 3-thio-6-(trifluoromethyl)picolinamide.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Reduction Reactions: Formation of 3-amino-6-(trifluoromethyl)picolinamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-(trifluoromethyl)picolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and ligands for catalysis.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Research explores the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the agrochemical industry, this compound is studied for its potential as a herbicide or fungicide. It is also explored for its use in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(trifluoromethyl)picolinamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the amide group.
6-(Trifluoromethyl)picolinamide: Similar structure but lacks the bromine atom.
3-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness: 3-Bromo-6-(trifluoromethyl)picolinamide is unique due to the presence of both bromine and trifluoromethyl groups on the picolinamide ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C7H4BrF3N2O |
|---|---|
Molekulargewicht |
269.02 g/mol |
IUPAC-Name |
3-bromo-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14) |
InChI-Schlüssel |
NIJCCZAUUSIRJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)C(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


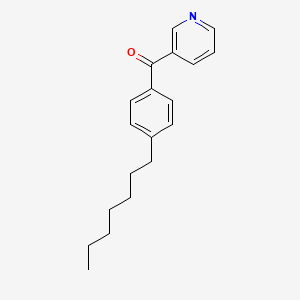
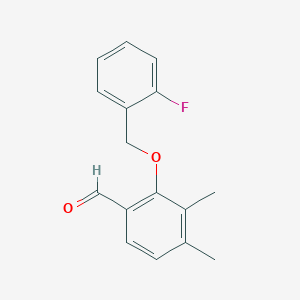
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
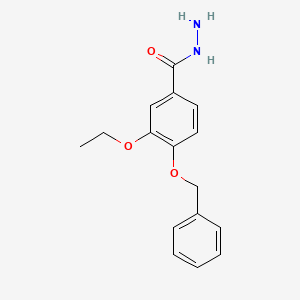

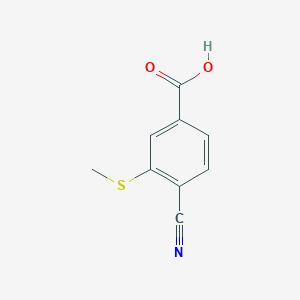
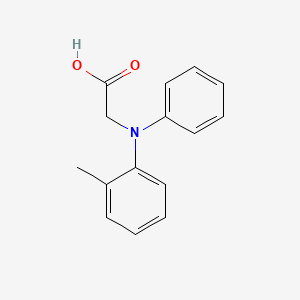
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
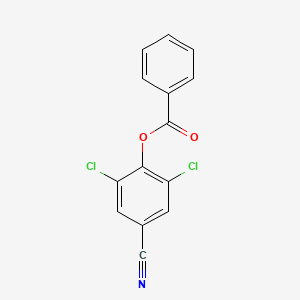
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
